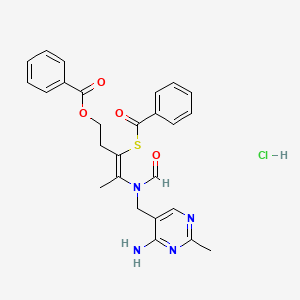
O,S-Dibenzoyl thiamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O,S-Dibenzoyl thiamine hydrochloride is a useful research compound. Its molecular formula is C26H27ClN4O4S and its molecular weight is 527 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Properties
DBT exhibits significant antioxidant and anti-inflammatory properties, making it a promising candidate for therapeutic use in neurodegenerative diseases. Research indicates that DBT can protect neuronal cells from oxidative stress and inflammation, which are critical factors in the progression of conditions such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative disorders.
Antioxidant Effects
Studies have demonstrated that DBT effectively counteracts oxidative stress in neuronal cell lines. In vitro experiments showed that DBT increased the synthesis of reduced glutathione and NADPH, crucial molecules for cellular defense against oxidative damage. The compound has been found to outperform traditional thiamine and other thiamine derivatives like benfotiamine (BFT) in these models, suggesting superior efficacy at lower concentrations .
Anti-Inflammatory Effects
In addition to its antioxidant capabilities, DBT has shown promise in reducing inflammation. In activated microglial cells, DBT significantly inhibited the translocation of NF-κB to the nucleus, a key step in the inflammatory response. This effect highlights its potential as a therapeutic agent for conditions characterized by chronic inflammation .
Therapeutic Applications
The therapeutic implications of DBT are vast, particularly concerning neurological health.
Neurodegenerative Diseases
DBT's ability to mitigate oxidative stress and inflammation positions it as a potential treatment for neurodegenerative diseases such as ALS. Chronic administration of DBT in FUS transgenic mice models resulted in reduced motor dysfunction and depressive-like behaviors, indicating its neuroprotective effects .
Stress-Related Disorders
In animal models subjected to stress, DBT normalized oxidative stress markers and exhibited antidepressant-like effects. These findings suggest that DBT may be beneficial in treating stress-related disorders by enhancing resilience against oxidative challenges .
Comparative Efficacy with Other Thiamine Derivatives
A comparative analysis of DBT with other thiamine derivatives reveals its enhanced potency:
| Compound | Antioxidant Activity | Anti-Inflammatory Activity | Efficacy in ALS Models |
|---|---|---|---|
| Thiamine | Moderate | Low | Limited |
| Benfotiamine | High | Moderate | Moderate |
| O,S-Dibenzoyl Thiamine (DBT) | Very High | High | Superior |
This table illustrates that DBT not only surpasses traditional thiamine but also shows greater efficacy than BFT across various biological models.
化学反应分析
Hydrolysis and Degradation
DBT·HCl undergoes hydrolysis under physiological and experimental conditions:
Acid/Base-Catalyzed Hydrolysis
-
Thioester Hydrolysis :
DBT\cdotpHCl+H2O→S-Benzoyl thiamine+Benzoic Acid-
Favored in acidic/neutral conditions.
-
-
Acyl Migration :
S-Benzoyl thiaminealkaline pHO-Benzoyl thiamine→Thiamine-
Intramolecular O→S acyl shift at pH > 8.
-
| Condition | Half-Life (DBT·HCl) | Major Product |
|---|---|---|
| pH 7.4, 37°C | 48 hours | S-Benzoyl thiamine |
| pH 9.0, 37°C | 12 hours | O-Benzoyl thiamine |
Enzymatic Hydrolysis
Oxidation
DBT·HCl reacts with strong oxidizing agents:
DBT\cdotpHClH2O2/KMnO4Thiamine disulfide derivatives+Benzoic acid
Reduction
Reductive cleavage of the thioester bond:
DBT\cdotpHClNaBH4/LiAlH4Thiamine+Benzyl alcohol
Stability Profile
DBT·HCl exhibits superior stability compared to other thiamine derivatives:
| Property | DBT·HCl | Thiamine HCl | Benfotiamine |
|---|---|---|---|
| Thermal Degradation (°C) | 173 | 248 (dec.) | 162 |
| Aqueous Stability (pH 7) | >30 days | <7 days | 15 days |
| Enzyme Resistance* | High | Low | Moderate |
Data sources :
*Resistance to thiamine-degrading enzymes (e.g., thiaminase).
Biological Conversion Pathways
In vivo, DBT·HCl follows a multi-step metabolic pathway ( ):
-
Passive Diffusion : Lipid solubility enables cellular uptake.
-
Thioesterase-Mediated Hydrolysis : Releases bioactive thiamine.
-
Glutathione Interaction :
DBT\cdotpHCl+GSH→Reduced Thiamine+GSSG
Industrial-Scale Reactions
-
Catalyst : Sodium pyrophosphate (2–5% w/w).
-
Temperature : 85–125°C for benzoylation; 55–95°C for hydrolysis.
-
Scale : 862 g/batch with 99% purity.
属性
CAS 编号 |
2105-44-4 |
|---|---|
分子式 |
C26H27ClN4O4S |
分子量 |
527 g/mol |
IUPAC 名称 |
[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate;hydrochloride |
InChI |
InChI=1S/C26H26N4O4S.ClH/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20;/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29);1H/b23-18-; |
InChI 键 |
DDEDPQYNISJXLF-XTMYEIJHSA-N |
SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C.Cl |
手性 SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOC(=O)C2=CC=CC=C2)\SC(=O)C3=CC=CC=C3)/C.Cl |
规范 SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C.Cl |
Key on ui other cas no. |
35660-60-7 2105-44-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















